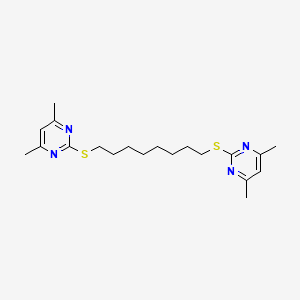
2,2'-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) is a complex organic compound characterized by its unique structure, which includes two 4,6-dimethylpyrimidine rings connected by an octanediylbis(thio) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of the pyrimidine react with the bromine atoms of the octane, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds, reverting to the thiol form.
Substitution: The pyrimidine rings can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’-(1,8-Octanediylbis(thio))bis(4,6-dimethylpyrimidine) involves its ability to form stable complexes with metal ions. The thiol groups in the compound can coordinate with metal ions, forming stable chelates. This property is particularly useful in detoxifying heavy metals like cadmium by forming non-toxic complexes that can be excreted from the body .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Octane-1,8-diylbis(thio))bisethanol: Similar structure but with ethanol groups instead of pyrimidine rings.
4,6-Dimethylpyrimidine-2-thiol: A precursor in the synthesis of the target compound.
Properties
CAS No. |
92629-42-0 |
|---|---|
Molecular Formula |
C20H30N4S2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-[8-(4,6-dimethylpyrimidin-2-yl)sulfanyloctylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C20H30N4S2/c1-15-13-16(2)22-19(21-15)25-11-9-7-5-6-8-10-12-26-20-23-17(3)14-18(4)24-20/h13-14H,5-12H2,1-4H3 |
InChI Key |
SPYIXAAJAOLTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCCCCCSC2=NC(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















